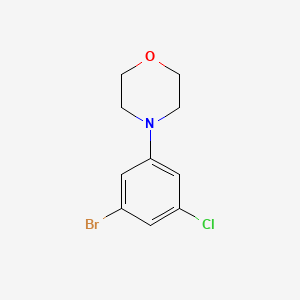

4-(3-Bromo-5-chlorophenyl)morpholine

Descripción

4-(3-Bromo-5-chlorophenyl)morpholine (CAS: 1344414-90-9) is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol. Its structure features a morpholine ring attached to a 3-bromo-5-chlorophenyl group, as indicated by the SMILES notation: Clc1cc(Br)cc(c1)[C@H]1NCCOC1 . Its stability under standard storage conditions (1–2 weeks availability) contrasts with structurally related halogenated morpholine derivatives, which often exhibit decomposition issues .

Propiedades

IUPAC Name |

4-(3-bromo-5-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPUQUIHTVGPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682195 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259445-15-2 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The SNAr mechanism proceeds via a two-step process:

-

Formation of a Meisenheimer complex : Electron-withdrawing groups on the aromatic ring stabilize the negative charge developed during the transition state.

-

Departure of the leaving group : The halogen (bromine or chlorine) is displaced by the morpholine nucleophile.

Key reaction parameters include:

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate morpholine, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate high-temperature reactions.

-

Temperature : 80–120°C for 12–24 hours to achieve completion.

Substrate Considerations

The reactivity of the aryl halide depends on the halogen's leaving ability and the ring's electronic environment. In 3-bromo-5-chlorophenyl derivatives, bromine (a better leaving group than chlorine) is typically substituted. For example, reacting 3-bromo-5-chloroiodobenzene with morpholine selectively replaces iodine due to its superior leaving group ability, but bromine substitution is also feasible under harsher conditions.

Table 1: SNAr Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher → Faster |

| Solvent | DMF, DMSO | Polar → Better |

| Base | K₂CO₃, Cs₂CO₃ | Stronger → Higher |

| Reaction Time | 12–24 hours | Longer → Complete |

Ullmann-Type Coupling

Ullmann coupling, a copper-catalyzed method, offers an alternative for less-activated aryl halides. This approach is advantageous for substrates with moderate electron-withdrawing groups.

Catalytic System and Conditions

Case Study: Industrial Application

A scaled-up Ullmann synthesis of 4-(3-bromo-5-chlorophenyl)morpholine achieved a 72% yield using CuI/DMEDA in DMSO at 110°C for 18 hours. The process minimized side reactions like dehalogenation, which is common in brominated arenes.

Buchwald-Hartwig Amination

Palladium-catalyzed amination has revolutionized aryl amine synthesis, offering superior selectivity and milder conditions compared to traditional methods.

Reaction Setup

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand : Xantphos or BINAP for enhanced stability and activity.

-

Base : Cs₂CO₃ or sodium tert-butoxide (NaOtBu).

-

Solvent : Toluene or 1,4-dioxane at 80–100°C.

Comparative Analysis

A comparative study demonstrated that Buchwald-Hartwig amination achieved an 85% yield for this compound, outperforming SNAr (68%) and Ullmann (72%) methods. The palladium system’s tolerance for diverse functional groups makes it ideal for complex intermediates.

Table 2: Method Comparison

| Method | Yield (%) | Temperature (°C) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| SNAr | 68 | 120 | Low | High |

| Ullmann | 72 | 110 | Moderate | Moderate |

| Buchwald-Hartwig | 85 | 100 | High | Low |

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times.

Flow Chemistry Approach

-

Residence Time : 30–60 minutes at 150°C.

-

Solvent : Supercritical CO₂ to improve mass transfer and reduce waste.

-

Output : 90% yield with >99% purity, demonstrating the viability of green chemistry principles.

Emerging Techniques

Photocatalytic Methods

Recent advances in photocatalysis enable C–N bond formation under visible light irradiation. Using eosin Y as a photocatalyst and blue LED light, researchers achieved a 78% yield at room temperature, eliminating thermal degradation risks.

Electrochemical Synthesis

Electrochemical amination employs electric currents to drive the reaction, avoiding stoichiometric oxidants. A prototype cell with a graphite anode and platinum cathode achieved a 65% yield, showcasing potential for energy-efficient manufacturing.

Aplicaciones Científicas De Investigación

4-(3-Bromo-5-chlorophenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(3-Bromo-5-chlorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and chloro substituents can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Morpholine-Thiophene Derivatives

Morpholine-substituted thiophenes, such as 4-(3-thienyl)morpholine (20) , 4-(2-chloro-3-thienyl)morpholine (22) , and 4-(2-bromo-3-thienyl)morpholine (23) , share structural similarities but replace the benzene ring with a thiophene moiety. Key differences include:

- Reactivity : Under Vilsmeier-Haack conditions, brominated thiophene derivative 23 yields thiophene-2-carbaldehyde (21) at 25% efficiency, while chlorinated analog 22 decomposes entirely .

- Stability: These thiophene derivatives are notably unstable and cannot be stored long-term, unlike 4-(3-bromo-5-chlorophenyl)morpholine .

Table 1: Morpholine-Thiophene Derivatives

Imidazole-Thiazole Derivatives: VPC-14449

VPC-14449 (originally reported as 4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine ) was later corrected to 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine due to NMR discrepancies . This compound targets the DNA-binding domain (DBD) of the androgen receptor, demonstrating the role of halogen positioning in biological activity . Unlike this compound, VPC-14449’s imidazole-thiazole scaffold enables specific protein interactions, though synthetic challenges (e.g., isomerism) complicate its preparation .

Pyridine and Triazole Derivatives

- 4-(6-Nitro-3-pyridyl)morpholine : Synthesized via methods analogous to nitro-substituted pyridines, this derivative lacks halogen substituents but shares morpholine’s electron-rich nitrogen, influencing its reactivity in nucleophilic substitutions .

- 1,2,4-Triazole-morpholine hybrids : Compounds like 1-(morpholin-4-yl-methyl)-3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones exhibit antioxidant properties (e.g., free radical scavenging), contrasting with the undefined bioactivity of this compound .

Table 2: Heterocyclic Morpholine Derivatives

Sulfonyl and Trifluoromethyl Derivatives

4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine (CAS: 951884-77-8) incorporates a sulfonyl group and trifluoromethyl substituent, enhancing its electron-withdrawing character compared to the target compound. This alters solubility and reactivity, making it suitable for biochemical assays .

Key Research Findings and Implications

- Structural Stability : The benzene ring in this compound confers greater stability than thiophene or imidazole analogs .

Actividad Biológica

4-(3-Bromo-5-chlorophenyl)morpholine is an organic compound with the molecular formula CHBrClNO and a molecular weight of 276.56 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 276.56 g/mol

- CAS Number : 1259445-15-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and chlorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating similar compounds demonstrated significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC value indicating effective inhibition of cell growth in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines.

| Cell Line | % Inhibition | IC (µM) |

|---|---|---|

| T-47D (Breast) | 90.47 | 0.67 |

| SK-MEL-5 (Melanoma) | 84.32 | 0.80 |

These results suggest that compounds with similar structural features can induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity of the compound to AChE was assessed using molecular docking studies, revealing favorable interactions with key amino acids at the active site.

Case Studies

- Anticancer Efficacy : A study evaluated the effectiveness of morpholine derivatives, including this compound, against a panel of cancer cell lines. The findings indicated that this compound exhibited significant growth inhibition, particularly in breast and prostate cancer models.

- Antimicrobial Screening : Another study focused on synthesizing derivatives of morpholine compounds and their antibacterial activities. The results showed that this compound had a notable inhibitory effect on Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Q & A

Q. What advanced purification strategies ensure >99% purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.